molecular formula C11H13N3O2 B12908458 N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide CAS No. 88032-38-6

N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide

Cat. No.: B12908458
CAS No.: 88032-38-6
M. Wt: 219.24 g/mol
InChI Key: KXYMUZKXKQCRHX-UHFFFAOYSA-N
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Description

N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides It features a pyrazolidinone ring attached to a phenyl group, which is further connected to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide typically involves the condensation of 2-aminophenylacetic acid with pyrazolidinone derivatives. One common method is the Claisen–Schmidt-type condensation reaction, which can be carried out under basic or neutral conditions to achieve good yields . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylacetic acid derivatives, while reduction could produce hydroxylated pyrazolidinone compounds.

Scientific Research Applications

N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate biochemical processes related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(3-Oxopyrazolidin-1-yl)phenyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazolidinone ring is less common compared to other heterocyclic systems, making it a valuable scaffold for developing new compounds with potential therapeutic applications.

Properties

CAS No.

88032-38-6

Molecular Formula

C11H13N3O2

Molecular Weight

219.24 g/mol

IUPAC Name

N-[2-(3-oxopyrazolidin-1-yl)phenyl]acetamide

InChI

InChI=1S/C11H13N3O2/c1-8(15)12-9-4-2-3-5-10(9)14-7-6-11(16)13-14/h2-5H,6-7H2,1H3,(H,12,15)(H,13,16)

InChI Key

KXYMUZKXKQCRHX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1N2CCC(=O)N2

Origin of Product

United States

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